molecular formula C5H9NO B14321387 2-Methyl-3-(methylamino)-2-propenal CAS No. 101419-84-5

2-Methyl-3-(methylamino)-2-propenal

Katalognummer: B14321387
CAS-Nummer: 101419-84-5
Molekulargewicht: 99.13 g/mol
InChI-Schlüssel: YLWYIKLACUBHLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-(methylamino)-2-propenal is an organic compound that belongs to the class of aldehydes It features a methyl group and a methylamino group attached to a propenal backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylamino)-2-propenal can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-buten-2-ol with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-(methylamino)-2-propenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or other amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-(methylamino)-2-propenal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of materials with specific chemical properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(methylamino)-2-propenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-methyl-3-(methylamino)propanoate: This compound has a similar structure but features an ester group instead of an aldehyde group.

    3-Methylamino-2-methylpropionic acid: This compound is similar but contains a carboxylic acid group instead of an aldehyde group.

Uniqueness

2-Methyl-3-(methylamino)-2-propenal is unique due to the presence of both a methylamino group and an aldehyde group on a propenal backbone

Eigenschaften

CAS-Nummer

101419-84-5

Molekularformel

C5H9NO

Molekulargewicht

99.13 g/mol

IUPAC-Name

2-methyl-3-(methylamino)prop-2-enal

InChI

InChI=1S/C5H9NO/c1-5(4-7)3-6-2/h3-4,6H,1-2H3

InChI-Schlüssel

YLWYIKLACUBHLC-UHFFFAOYSA-N

Kanonische SMILES

CC(=CNC)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.